2-chloro-N-(2,3-dimethylcyclohexyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves several steps. One common method includes the reaction of 2,3-dimethylcyclohexylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(2,3-dimethylcyclohexyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Biological Activity
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chemical compound with a molecular formula of CHClNO and a molecular weight of 217.74 g/mol. Its structure features a chloro group attached to a propanamide backbone, along with a dimethylcyclohexyl substituent. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and biochemistry.
The compound's reactivity is influenced by its functional groups, particularly the chloro and amide functionalities. These groups can participate in various chemical reactions, which may affect its biological activity.
Key Features:
- Chloro Group: Enhances electrophilicity, potentially facilitating interactions with nucleophiles.
- Dimethylcyclohexyl Moiety: Increases lipophilicity, which may enhance membrane permeability and bioavailability.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
Potential Biological Activities:
- Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties.
- Analgesic Activity: Structural analogs suggest potential analgesic effects due to their ability to interact with pain pathways.
- Membrane Permeability: The dimethylcyclohexyl substituent may enhance the compound's ability to cross biological membranes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other related compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-methylcyclohexyl)propanamide | CHNO | Lacks chlorine; similar cycloalkane structure |
2-chloro-N-cyclopropylpropanamide | CHClNO | Smaller cycloalkane; different ring size |
2-chloro-N-(1-methylcyclohexyl)propanamide | CHClNO | Variation in methyl substitution on cyclohexane |
Uniqueness: The presence of both a chlorine atom and a dimethyl substituent on the cyclohexane distinguishes this compound from others, potentially affecting its reactivity and biological properties.
Research Findings and Case Studies
Research into compounds similar to this compound has revealed various biological activities:
- Antifungal Properties: Studies have shown that certain related compounds possess antifungal activity against pathogens such as Aspergillus flavus, indicating potential applications in treating fungal infections .
- Cytotoxicity Against Cancer Cells: Some structurally related compounds have demonstrated selective cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may also exhibit anticancer properties.
- Mechanisms of Action: The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, leading to modulation of biochemical pathways relevant to inflammation and pain signaling .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h7-10H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDDXXHNBLIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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